molecular formula C17H16ClNO2 B14801832 (2Z)-2-chloro-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide

(2Z)-2-chloro-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide

Cat. No.: B14801832
M. Wt: 301.8 g/mol
InChI Key: OMEFYKRUBWJCBO-VBKFSLOCSA-N
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Description

(2Z)-2-chloro-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a chloro group, an ethoxyphenyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-chloro-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-ethoxyaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-chloro-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

(2Z)-2-chloro-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-chloro-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-chloro-N-(4-methoxyphenyl)-3-phenylprop-2-enamide
  • (2Z)-2-chloro-N-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide
  • (2Z)-2-chloro-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide

Uniqueness

(2Z)-2-chloro-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

(Z)-2-chloro-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H16ClNO2/c1-2-21-15-10-8-14(9-11-15)19-17(20)16(18)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20)/b16-12-

InChI Key

OMEFYKRUBWJCBO-VBKFSLOCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl

Origin of Product

United States

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